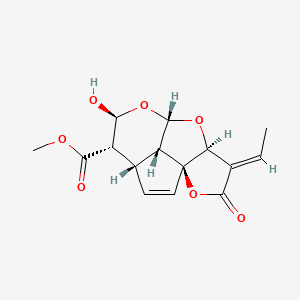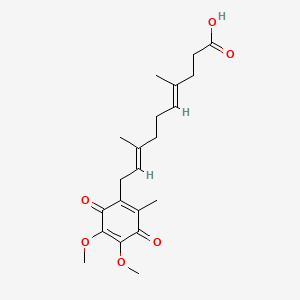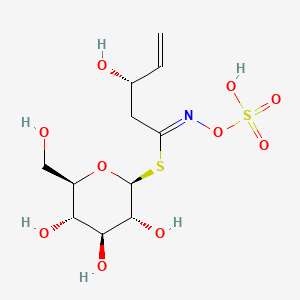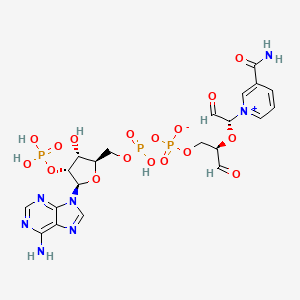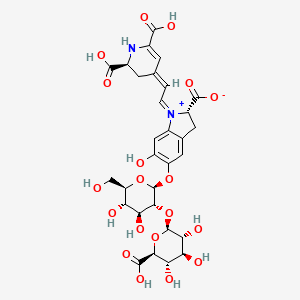
Amaranthin betacyanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amaranthin is a disaccharide derivative that is betanidin in which a beta-D-glucuronosyl-(1->2)-beta-D-glucosyl moiety is attached at position 5. It has a role as a plant metabolite and a biological pigment. It is a disaccharide derivative, an olefinic compound, a tetrahydropyridine and a member of indoles. It derives from a betanidin.
Aplicaciones Científicas De Investigación
Natural Pigment and Antioxidant Properties
Amaranthin, a betacyanin compound found in various species of the Amaranth family, has been extensively studied for its potential as a natural pigment and antioxidant. Thiyajai, Kawai, and Koyama (2021) detailed an effective purification procedure for amaranthin from Amaranthus Celosia argentea, highlighting its utility as a natural red pigment in edible plants and potential antioxidant for health-promoting foods (Thiyajai, Kawai, & Koyama, 2021). Additionally, Sarker and Oba (2021) identified amaranthin in Amaranthus gangeticus, suggesting its use in food products as a source of phytopigments and antioxidants (Sarker & Oba, 2021).
Role in Plant Physiology
Research by Bianco-Colomas (1980) on Amaranthus caudatus L. var. pendula seedlings demonstrated the influence of various treatments on betalains biosynthesis, including amaranthin, showing its role in plant physiology (Bianco-Colomas, 1980). Liu et al. (2019) explored the molecular structure and metabolic pathway of amaranthin in Amaranthus tricolor L., indicating its importance in diverse metabolic pathways of the plant (Liu et al., 2019).
Application in Genetic Research
Adhikary et al. (2019) established a virus-induced gene-silencing method for Amaranthus, using amaranthin pigment silencing as proof-of-principle. This research demonstrates the potential of amaranthin in genetic studies related to pigment biosynthesis (Adhikary, Khatri-Chhetri, Tymm, Murch, & Deyholos, 2019).
Biosynthesis and Molecular Characterization
Studies on the biosynthesis and molecular characterization of amaranthin have been conducted, with Garay and Towers (1966) finding L-Tyrosine to be a precursor of amaranthin in Amaranthus sp. Molten Fire (Garay & Towers, 1966). Similarly, Bianco-Colomas and Hugues (1990) explored the influence of light and cytokinins on amaranthin biosynthesis in cell suspensions of Amaranthus tricolor (Bianco-Colomas & Hugues, 1990).
Potential for Pharmacological Study
The studies by Sarker and Oba (2020, 2021) also indicate that components of amaranthin in Amaranthus tricolor require comprehensive pharmacological study, contributing to the evaluation of these components scientifically (Sarker & Oba, 2020) (Sarker & Oba, 2021).
Propiedades
Fórmula molecular |
C30H34N2O19 |
|---|---|
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
Clave InChI |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
SMILES isomérico |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Sinónimos |
amaranthin betacyanin amaranthin pigment |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


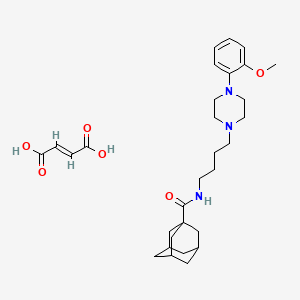
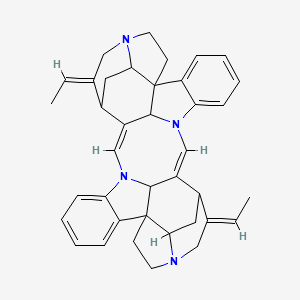
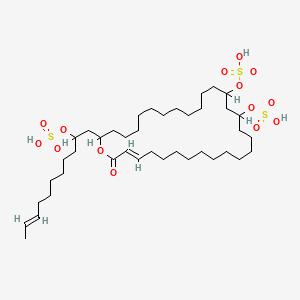
![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)

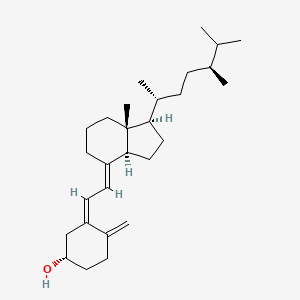

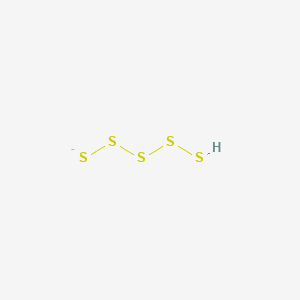
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)

